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molecular formula C12H13NO3 B8699699 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)propanoic acid

Cat. No. B8699699
M. Wt: 219.24 g/mol
InChI Key: LQNMMPHTDIOFDR-UHFFFAOYSA-N
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Patent
US08143266B2

Procedure details

A mixture of 10% Pd/C (5 mg) and ethyl (2E)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acrylate from Step B (16 mg, 0.065 mmol) was stirred vigorously in MeOH (2 mL) under an atmosphere of hydrogen (ca. 1 atm). After 4 h, the mixture was filtered through a pad of Celite, washing with MeOH, and the filtrate was concentrated. The residue was dissolved in MeOH (1 mL) and 1 N aqueous NaOH (0.1 mL) and the resulting mixture was stirred at ambient temperature for 18 h. To the reaction mixture was added 1 N aqueous HCl (0.1 mL) and the resulting mixture was concentrated to dryness under reduced pressure to give the title compound. MS: m/z=220 (M+1).
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2/[CH:12]=[CH:13]/[C:14]([O:16]CC)=[O:15])[NH:3]1>CO.[Pd]>[O:1]=[C:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[NH:3]1

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16 mg
Type
reactant
Smiles
O=C1NC2=CC=CC(=C2CC1)/C=C/C(=O)OCC
Name
Quantity
5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
1 N aqueous NaOH (0.1 mL) and the resulting mixture was stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washing with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (1 mL)
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 1 N aqueous HCl (0.1 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1NC2=CC=CC(=C2CC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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